molecular formula C17H18O2S B1360551 2'-Methoxy-3-(4-thiomethylphenyl)propiophenone CAS No. 898780-81-9

2'-Methoxy-3-(4-thiomethylphenyl)propiophenone

Cat. No. B1360551
CAS RN: 898780-81-9
M. Wt: 286.4 g/mol
InChI Key: VOZALCOCBZOFIN-UHFFFAOYSA-N
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Description

2’-Methoxy-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C17H18O2S . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthesis method for 3-methoxypropiophenone has been disclosed in a patent . The method involves the production of a Grignard reagent from magnesium and m-bromoanisole in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride. The Grignard reagent then reacts with propionitrile to produce 3-methoxypropiophenone .


Molecular Structure Analysis

The molecular structure of 2’-Methoxy-3-(4-thiomethylphenyl)propiophenone consists of a propiophenone core with a methoxy group at the 2’ position and a thiomethylphenyl group at the 3 position .

Scientific Research Applications

  • Chemical Synthesis and Modification : A study by Cohen and Kosarych (1980) described the preparative methods for certain compounds related to 2'-Methoxy-3-(4-thiomethylphenyl)propiophenone, focusing on the rearrangement during copper(I)-induced elimination of thiophenol from some γ,δ-unsaturated thioacetals (Cohen & Kosarych, 1980).

  • Semisynthesis of Natural Methoxylated Propiophenones : Joshi et al. (2005) conducted a study on the rapid semisynthesis of natural methoxylated propiophenones, which are structurally related to this compound, using various heating techniques including microwave and ultrasound (Joshi, Sharma, & Sinha, 2005).

  • Structural and Spectral Elucidation in Drug Development : Research by R. H. et al. (2021) focused on the structural, spectral, and electronic properties of synthesized compounds related to this compound, highlighting their potential application in drug development, particularly as protease kinase inhibitors (R. H., Thirumalaikumar, Muthu, Basha Asif, & Irfan, 2021).

  • Applications in Entomology : A study by McGovern and Ladd (1984) found that certain methoxyphenols, which are structurally related to this compound, act as effective attractants for certain beetle species, indicating potential applications in pest control (McGovern & Ladd, 1984).

  • Oligodeoxyribonucleotide Synthesis : Mishra and Misra (1986) investigated the use of methoxyphenol derivatives for the protection of exocyclic amino groups in nucleosides, which is a critical step in the synthesis of oligodeoxyribonucleotides (Mishra & Misra, 1986).

  • Molecular Docking Studies : Viji et al. (2020) conducted molecular docking and quantum chemical calculations on methoxyphenol derivatives, which could have implications in the development of new pharmaceuticals (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

  • Applications in Polymer Science : Xie and Lahti (1999) explored the synthesis of polythiophenes with pendant methoxyphenyl groups, demonstrating potential applications in materials science and electronics (Xie & Lahti, 1999).

  • Anticancer Research : Sukria et al. (2020) investigated the anticancer activity of a methoxyphenol compound, demonstrating its potential in cancer research (Sukria, Hayati, Hanapi, Adawiyah, & Ningsih, 2020).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2S/c1-19-17-6-4-3-5-15(17)16(18)12-9-13-7-10-14(20-2)11-8-13/h3-8,10-11H,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZALCOCBZOFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644361
Record name 1-(2-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898780-81-9
Record name 1-Propanone, 1-(2-methoxyphenyl)-3-[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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